3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Overview
Description
The compound “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound, and a 3-aminophenyl group, which is a type of aromatic amine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds, such as Schiff bases, have been synthesized through condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis and Density Functional Theory .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, Schiff bases have been synthesized from simple to complex molecules either under base or acids catalysis with or without heating .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods like UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .
Scientific Research Applications
Synthesis Techniques
- 3-Aminoimidazoline-2,4-dione derivatives, including 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, are synthesized from a combination of α- and aza-amino acids through solution phase and soluble polymer-supported approaches. This methodology offers clean product isolation and recycling of the original matrix (Yoon et al., 1998).
Chemical Interactions and Inhibition Studies
- Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, related to this compound, are studied for their ability to selectively inhibit human heart chymase. These compounds interact with the hydrophobic P1 pocket and S1'-S2' subsites of chymase, suggesting their potential in medicinal chemistry (Niwata et al., 1997).
Analogues in Alkaloid Synthesis
- 5-Amino-3-methylimidazolidine-2,4-dione, an analogue of this compound, is used in a two-step synthesis to create analogues of imidazole alkaloids naamidine A and G with a 1,3,5-triazine core. This highlights its role in creating structurally complex molecules (Witchard & Watson, 2010).
Green Chemistry Applications
- Research includes transforming CO2 into value-added chemicals like quinazoline-2,4(1H,3H)-diones, using ionic liquids that also function as catalysts. This study demonstrates the utility of such compounds in sustainable chemistry and CO2 utilization (Lu et al., 2014).
Pharmacological Potential
- Compounds like 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to this compound, are investigated for their potential as substrate-specific ERK1/2 inhibitors, indicating their significance in pharmacological research (Li et al., 2009).
Antimicrobial Applications
- Synthesis of novel heterocyclic compounds linked to thiazolidine-2,4-diones, including the study of their antimicrobial activities against various pathogens, underscores the potential of such compounds in developing new antimicrobial agents (Ibrahim et al., 2011).
Hypoglycemic Activity Research
- Spiroimidazolidine-2,4-diones, with structural similarities to this compound, are studied for their hypoglycemic activity, providing insights into their potential applications in diabetes treatment (Iqbal et al., 2012).
Dual Action Antidiabetic Agents
- Investigations into dual-action spirobicycloimidazolidine-2,4-diones for treating diabetes and diabetic complications illustrate the multifaceted potential of compounds in this chemical class (Iqbal et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAFOCDWKXNODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653854 | |
Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114824-11-1 | |
Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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